Cas no 80835-30-9 (1-4-(methylsulfanyl)phenylpiperazine)

1-4-(methylsulfanyl)phenylpiperazine structure
80835-30-9 structure
Product Name:1-4-(methylsulfanyl)phenylpiperazine
Numero CAS:80835-30-9
MF:C11H16N2S
MW:208.323141098022
MDL:MFCD12164739
CID:3494715
PubChem ID:13034648
Update Time:2025-05-19

1-4-(methylsulfanyl)phenylpiperazine Proprietà chimiche e fisiche

Nomi e identificatori

    • PIPERAZINE, 1-[4-(METHYLTHIO)PHENYL]-
    • 1-4-(methylsulfanyl)phenylpiperazine
    • 1-[4-(Methylthio)phenyl]piperazine (ACI)
    • 1-[4-(Methylsulfanyl)phenyl]piperazine
    • 1-(4-(Methylthio)phenyl)piperazine
    • AKOS010082223
    • N16834
    • AS-61667
    • SCHEMBL4930219
    • 80835-30-9
    • 1-[4-(methylthio)phenyl]piperazine
    • XZVSQQZKZDSREW-UHFFFAOYSA-N
    • EN300-1850728
    • 1-(4-(methylthio)phenyl)piperazine hydrochloride
    • MFCD12164739
    • 1-(4-methylsulfanylphenyl)piperazine
    • CS-0094286
    • MDL: MFCD12164739
    • Inchi: 1S/C11H16N2S/c1-14-11-4-2-10(3-5-11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3
    • Chiave InChI: XZVSQQZKZDSREW-UHFFFAOYSA-N
    • Sorrisi: S(C)C1C=CC(N2CCNCC2)=CC=1

Proprietà calcolate

  • Massa esatta: 208.10341969g/mol
  • Massa monoisotopica: 208.10341969g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 2
  • Complessità: 161
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.7
  • Superficie polare topologica: 40.6Ų

1-4-(methylsulfanyl)phenylpiperazine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M886599-1g
1-(4-(Methylthio)phenyl)piperazine
80835-30-9 ≥95%
1g
2,689.20 2021-05-17
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M888722-1g
1-(4-(Methylthio)phenyl)piperazine
80835-30-9 97%
1g
3,042.00 2021-05-17
eNovation Chemicals LLC
Y0996334-1g
1-[4-(methylthio)phenyl]piperazine
80835-30-9 95%
1g
$530 2024-08-02
Chemenu
CM219693-100mg
1-(4-(methylthio)phenyl)piperazine
80835-30-9 96%
100mg
$53 2024-07-23
Chemenu
CM219693-250mg
1-(4-(methylthio)phenyl)piperazine
80835-30-9 96%
250mg
$64 2024-07-23
Chemenu
CM219693-1g
1-(4-(methylthio)phenyl)piperazine
80835-30-9 96%
1g
$255 2024-07-23
Enamine
EN300-1850728-0.05g
1-[4-(methylsulfanyl)phenyl]piperazine
80835-30-9
0.05g
$528.0 2023-09-19
Enamine
EN300-1850728-0.1g
1-[4-(methylsulfanyl)phenyl]piperazine
80835-30-9
0.1g
$553.0 2023-09-19
Enamine
EN300-1850728-0.25g
1-[4-(methylsulfanyl)phenyl]piperazine
80835-30-9
0.25g
$579.0 2023-09-19
Enamine
EN300-1850728-0.5g
1-[4-(methylsulfanyl)phenyl]piperazine
80835-30-9
0.5g
$603.0 2023-09-19

1-4-(methylsulfanyl)phenylpiperazine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: 2-Mercaptoethanol ,  Tripotassium phosphate Solvents: Dimethylacetamide ;  24 h, 75 °C
Riferimento
A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol
Scattolin, Thomas ; et al, Organic Letters, 2022, 24(20), 3736-3740

Metodo di produzione 2

Condizioni di reazione
1.1 Catalysts: Palladium
Riferimento
Synthesis of potent and selective serotonin 5-HT1B receptor ligands
Huang, Yiyun; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(21), 4786-4789

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: Dichlorobis(tri-o-tolylphosphine)palladium Solvents: Toluene
Riferimento
Synthesis of potent and selective dopamine D4 antagonists as candidate radioligands
Huang, Y.; et al, Bioorganic & Medicinal Chemistry Letters, 2001, 11(11), 1375-1377

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate ,  BINAP Solvents: Toluene ;  16 h, 110 °C
Riferimento
Nickel-Catalyzed Cyanation of Aryl Thioethers
Delcaillau, Tristan; et al, Organic Letters, 2021, 23(18), 7018-7022

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  BINAP Solvents: 1,4-Dioxane ;  12 h, 90 °C
2.1 Reagents: 2-Mercaptoethanol ,  Tripotassium phosphate Solvents: Dimethylacetamide ;  24 h, 75 °C
Riferimento
A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol
Scattolin, Thomas ; et al, Organic Letters, 2022, 24(20), 3736-3740

1-4-(methylsulfanyl)phenylpiperazine Raw materials

1-4-(methylsulfanyl)phenylpiperazine Preparation Products

1-4-(methylsulfanyl)phenylpiperazine Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:80835-30-9)1-4-(methylsulfanyl)phenylpiperazine
Numero d'ordine:A1230153
Stato delle scorte:in Stock
Quantità:100mg/250mg
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 18:55
Prezzo ($):166/272
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:80835-30-9)1-4-(methylsulfanyl)phenylpiperazine
A1230153
Purezza:99%/99%
Quantità:100mg/250mg
Prezzo ($):166/272
Email